2-Fluoro-3-methoxypyridin-4-amine hydrochloride
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Overview
Description
2-Fluoro-3-methoxypyridin-4-amine hydrochloride is a chemical compound with the molecular formula C6H8ClFN2O and a molecular weight of 178.59 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-methoxypyridin-4-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Fluorination: Introduction of the fluorine atom at the 2-position of the pyridine ring.
Methoxylation: Introduction of the methoxy group at the 3-position.
Amination: Introduction of the amino group at the 4-position.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-methoxypyridin-4-amine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and bases.
Oxidation and Reduction Reactions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Coupling Reactions: Common reagents include palladium catalysts and organoboron compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can yield biaryl compounds.
Scientific Research Applications
2-Fluoro-3-methoxypyridin-4-amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and enzyme interactions.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methoxypyridin-4-amine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-methoxypyridine: Lacks the amino group at the 4-position.
3-Methoxypyridin-4-amine: Lacks the fluorine atom at the 2-position.
2-Fluoro-4-aminopyridine: Lacks the methoxy group at the 3-position.
Uniqueness
2-Fluoro-3-methoxypyridin-4-amine hydrochloride is unique due to the presence of both the fluorine and methoxy groups on the pyridine ring, along with the amino group at the 4-position. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable for various applications in scientific research and industry .
Properties
IUPAC Name |
2-fluoro-3-methoxypyridin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O.ClH/c1-10-5-4(8)2-3-9-6(5)7;/h2-3H,1H3,(H2,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMCAJWXUKTNSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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